molecular formula C11H16O2 B1472714 Adamantane-D15-carboxylic acid CAS No. 33830-12-5

Adamantane-D15-carboxylic acid

Cat. No. B1472714
CAS RN: 33830-12-5
M. Wt: 195.33 g/mol
InChI Key: JIMXXGFJRDUSRO-BXSQCBKHSA-N
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Description

Adamantane-D15-carboxylic acid is the deuterium labeled Adamantane-1-carboxylic acid . It is a white solid and is the simplest carboxylic acid derivative of adamantane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular weight of Adamantane-D15-carboxylic acid is 195.34 and its formula is C11HD15O2 . The structure of Adamantane-D15-carboxylic acid is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Adamantane derivatives, including Adamantane-D15-carboxylic acid, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

The melting point of 1-Adamantanecarboxylic acid, a related compound, is 172-174 °C (lit.) . More specific physical and chemical properties of Adamantane-D15-carboxylic acid are not provided in the search results.

Scientific Research Applications

Nanoparticle Synthesis Stabilizer

Adamantane-D15-carboxylic acid serves as a stabilizer in the synthesis of monodisperse, highly crystalline nanoparticles such as CoPt3 and porous platinum nanoparticles. This application is crucial in creating uniform particles with potential uses in catalysis and materials science .

Optoelectronic Materials Development

As an additive in polycondensation reactions, Adamantane-D15-carboxylic acid helps yield conjugated polymers. These polymers are investigated for their potential in optoelectronic materials, which are essential for devices that convert electrical signals into photon signals and vice versa .

Organocatalysis

Functionalized adamantanes, like Adamantane-D15-carboxylic acid, can be used in organocatalysis. This field involves using organic molecules to catalyze chemical reactions, which is a growing area in green chemistry due to its potential for more sustainable processes .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, future research may focus on these areas.

properties

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXXGFJRDUSRO-BXSQCBKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])C(=O)O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-D15-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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